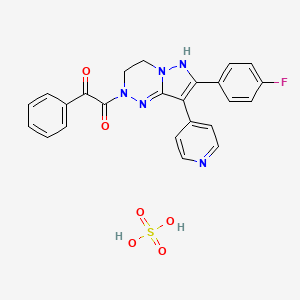

FR 167653

Descripción

Propiedades

IUPAC Name |

1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPHXRBKBLJJJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430965 |

Source

|

| Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158876-66-5 |

Source

|

| Record name | FR 167653 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

FR167653: A Technical Overview of its Mechanism of Action as a p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. By specifically targeting p38 MAPK, FR167653 effectively suppresses the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), two pivotal mediators of the inflammatory response. This targeted action underlies its demonstrated efficacy in various preclinical models of inflammatory diseases, including colitis, endotoxin-induced shock, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the mechanism of action of FR167653, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects through the specific inhibition of the p38 MAP kinase pathway. This pathway is a critical component of the cellular response to a wide range of extracellular stimuli, including inflammatory cytokines, lipopolysaccharide (LPS), and cellular stress.

The activation of the p38 MAPK cascade is initiated by upstream kinases, leading to the dual phosphorylation of a threonine and a tyrosine residue within the activation loop of p38 MAPK. Once activated, p38 MAPK phosphorylates and activates a variety of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β.

FR167653 acts as a competitive inhibitor at the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity. This inhibition blocks the entire downstream signaling cascade, leading to a significant reduction in the production of key inflammatory mediators.

Quantitative Data on Inhibitory Activity and Efficacy

While specific IC50 values for FR167653 against the different p38 MAPK isoforms (α, β, γ, δ) are not consistently reported in publicly available literature, the compound is widely characterized as a potent and selective inhibitor of this kinase family. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.

Table 1: Summary of In Vivo Efficacy of FR167653 in Preclinical Models

| Model | Species | FR167653 Dose | Route of Administration | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Rat | 1.0, 3.2, 10 mg/kg | Oral | Dose-dependent reduction in disease activity index, myeloperoxidase activity, and colonic TNF-α levels. | [1][2] |

| Endotoxin-Induced Shock | Mouse | 1, 10, 30 mg/kg | Intraperitoneal | Dose-dependent inhibition of serum TNF-α and IL-1β levels; improved survival rate. | [3] |

| Ischemia-Reperfusion Injury (Renal) | Rat | 1, 3.2 mg/kg/h | Intravenous | Significant reduction in serum creatinine (B1669602) and blood urea (B33335) nitrogen; attenuated histological damage. | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Oral | Attenuated increase in mean pulmonary arterial pressure and right ventricular hypertrophy. |

Detailed Experimental Protocols

To facilitate the replication and further investigation of FR167653's mechanism of action, this section outlines the methodologies for key experiments cited in the literature.

In Vitro p38 MAP Kinase Activity Assay

This assay is designed to quantify the direct inhibitory effect of FR167653 on p38 MAPK activity.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

FR167653 (various concentrations)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and the desired concentration of FR167653 or vehicle control (DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and MBP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of FR167653 relative to the vehicle control to determine the IC50 value.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to assess the efficacy of anti-inflammatory compounds in an in vivo setting that mimics certain aspects of inflammatory bowel disease.

Animals:

-

Male Wistar rats (180-220 g)

Induction of Colitis:

-

Administer 5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.

-

Monitor animals daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

Treatment:

-

Administer FR167653 or vehicle control orally once daily, starting from the first day of DSS administration.

Endpoint Analysis (Day 8):

-

Euthanize the animals and collect the colon.

-

Measure the length and weight of the colon.

-

Collect colonic tissue for histological analysis (H&E staining) to assess the degree of inflammation and tissue damage.

-

Homogenize a portion of the colonic tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Homogenize another portion of the colonic tissue to measure the levels of TNF-α and IL-1β using ELISA.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor and predicting potential off-target effects. While a complete, publicly available screen of FR167653 against a large panel of kinases is not readily found, the existing literature consistently describes it as a "specific" or "selective" p38 MAPK inhibitor. This suggests that its inhibitory activity against other kinases is significantly lower than its activity against p38 MAPK. For a thorough evaluation, it would be necessary to perform a comprehensive kinase panel screening.

Conclusion

FR167653 is a well-characterized inhibitor of p38 MAP kinase with potent anti-inflammatory properties. Its mechanism of action is centered on the suppression of pro-inflammatory cytokine production, specifically TNF-α and IL-1β, through the direct inhibition of p38 MAPK activity. The in vivo efficacy of FR167653 in various animal models of inflammation highlights its potential as a therapeutic agent. Further research, particularly focused on generating a comprehensive kinase selectivity profile and detailed pharmacokinetic and pharmacodynamic studies in higher species, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of the core mechanism of FR167653 for researchers and professionals in the field of drug development.

References

FR167653: A Technical Overview of its Mechanism of Action as a p38 MAP Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. By specifically targeting p38 MAPK, FR167653 effectively suppresses the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), two pivotal mediators of the inflammatory response. This targeted action underlies its demonstrated efficacy in various preclinical models of inflammatory diseases, including colitis, endotoxin-induced shock, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the mechanism of action of FR167653, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects through the specific inhibition of the p38 MAP kinase pathway. This pathway is a critical component of the cellular response to a wide range of extracellular stimuli, including inflammatory cytokines, lipopolysaccharide (LPS), and cellular stress.

The activation of the p38 MAPK cascade is initiated by upstream kinases, leading to the dual phosphorylation of a threonine and a tyrosine residue within the activation loop of p38 MAPK. Once activated, p38 MAPK phosphorylates and activates a variety of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β.

FR167653 acts as a competitive inhibitor at the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity. This inhibition blocks the entire downstream signaling cascade, leading to a significant reduction in the production of key inflammatory mediators.

Quantitative Data on Inhibitory Activity and Efficacy

While specific IC50 values for FR167653 against the different p38 MAPK isoforms (α, β, γ, δ) are not consistently reported in publicly available literature, the compound is widely characterized as a potent and selective inhibitor of this kinase family. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.

Table 1: Summary of In Vivo Efficacy of FR167653 in Preclinical Models

| Model | Species | FR167653 Dose | Route of Administration | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Rat | 1.0, 3.2, 10 mg/kg | Oral | Dose-dependent reduction in disease activity index, myeloperoxidase activity, and colonic TNF-α levels. | [1][2] |

| Endotoxin-Induced Shock | Mouse | 1, 10, 30 mg/kg | Intraperitoneal | Dose-dependent inhibition of serum TNF-α and IL-1β levels; improved survival rate. | [3] |

| Ischemia-Reperfusion Injury (Renal) | Rat | 1, 3.2 mg/kg/h | Intravenous | Significant reduction in serum creatinine and blood urea nitrogen; attenuated histological damage. | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Oral | Attenuated increase in mean pulmonary arterial pressure and right ventricular hypertrophy. |

Detailed Experimental Protocols

To facilitate the replication and further investigation of FR167653's mechanism of action, this section outlines the methodologies for key experiments cited in the literature.

In Vitro p38 MAP Kinase Activity Assay

This assay is designed to quantify the direct inhibitory effect of FR167653 on p38 MAPK activity.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

FR167653 (various concentrations)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and the desired concentration of FR167653 or vehicle control (DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and MBP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of FR167653 relative to the vehicle control to determine the IC50 value.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to assess the efficacy of anti-inflammatory compounds in an in vivo setting that mimics certain aspects of inflammatory bowel disease.

Animals:

-

Male Wistar rats (180-220 g)

Induction of Colitis:

-

Administer 5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.

-

Monitor animals daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

Treatment:

-

Administer FR167653 or vehicle control orally once daily, starting from the first day of DSS administration.

Endpoint Analysis (Day 8):

-

Euthanize the animals and collect the colon.

-

Measure the length and weight of the colon.

-

Collect colonic tissue for histological analysis (H&E staining) to assess the degree of inflammation and tissue damage.

-

Homogenize a portion of the colonic tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Homogenize another portion of the colonic tissue to measure the levels of TNF-α and IL-1β using ELISA.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor and predicting potential off-target effects. While a complete, publicly available screen of FR167653 against a large panel of kinases is not readily found, the existing literature consistently describes it as a "specific" or "selective" p38 MAPK inhibitor. This suggests that its inhibitory activity against other kinases is significantly lower than its activity against p38 MAPK. For a thorough evaluation, it would be necessary to perform a comprehensive kinase panel screening.

Conclusion

FR167653 is a well-characterized inhibitor of p38 MAP kinase with potent anti-inflammatory properties. Its mechanism of action is centered on the suppression of pro-inflammatory cytokine production, specifically TNF-α and IL-1β, through the direct inhibition of p38 MAPK activity. The in vivo efficacy of FR167653 in various animal models of inflammation highlights its potential as a therapeutic agent. Further research, particularly focused on generating a comprehensive kinase selectivity profile and detailed pharmacokinetic and pharmacodynamic studies in higher species, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of the core mechanism of FR167653 for researchers and professionals in the field of drug development.

References

FR167653: A Technical Guide to a Selective p38 MAP Kinase Pathway Inhibitor

Abstract: This document provides a comprehensive technical overview of FR167653, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It is intended for researchers, scientists, and professionals in drug development. This guide details the mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction

FR167653 is a potent, orally active small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, playing a central role in regulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases. FR167653 has demonstrated significant anti-inflammatory effects in various preclinical models by specifically inhibiting p38 MAPK activity, thereby suppressing the synthesis of key inflammatory cytokines.[3][4] This guide consolidates the available technical information on FR167653 to serve as a resource for its scientific evaluation and potential therapeutic applications.

Mechanism of Action

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by environmental stressors and pro-inflammatory cytokines. This activation leads to the phosphorylation and activation of MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[5]

Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2. This cascade culminates in the increased transcription and translation of pro-inflammatory genes, including those for TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[4]

FR167653 exerts its anti-inflammatory effects by directly and selectively inhibiting the kinase activity of p38 MAPK. By binding to the p38 enzyme, it prevents the phosphorylation of its downstream substrates, effectively blocking the signaling cascade that leads to the synthesis of inflammatory mediators.[4] This targeted inhibition is the basis for its observed efficacy in reducing inflammation in various preclinical models.[3]

Data Presentation: Quantitative Analysis

While specific biochemical IC50 or Ki values for FR167653 against p38 MAPK isoforms are not prominently available in the reviewed public literature, its potent biological effects have been quantified in numerous cell-based and in vivo studies. The tables below summarize these dose-dependent effects and provide context by comparing the potency of other known p38 MAPK inhibitors.

Table 1: In Vivo Efficacy of FR167653 in Preclinical Models

| Model System | Species | FR167653 Dose | Parameter Measured | Result | Reference |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Leukocyte Adhesion | Dose-dependent reduction | [3] |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Sinusoidal Perfusion | Dose-dependent restoration | [3] |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Serum TNF-α & IL-1β | Significant reduction vs. vehicle | [3] |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | p38 MAPK Activity | Attenuated from 7.2-fold to 2.1-fold increase vs. control | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Mean Pulmonary Artery Pressure | Reduced to 24.7 mmHg vs. 36.5 mmHg in control group | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | TNF-α mRNA | Reduced to 1.18-fold vs. 3.05-fold increase in control group | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | IL-1β mRNA | Reduced to 2.2-fold vs. 4.4-fold increase in control group | |

| Chronic Allograft Nephropathy | Rat | 30 mg/kg/day, s.c. | p38 MAPK Expression | Markedly reduced | |

| Ischemia/Reperfusion Injury | Rat | 0.1 mg/kg/hour, i.v. | Phosphorylated p38 MAPK | Markedly attenuated expression | [2] |

Table 2: Comparative IC50 Values of Common p38 MAPK Inhibitors (for context)

| Inhibitor | p38α (IC50) | p38β (IC50) | p38γ (IC50) | p38δ (IC50) | Reference |

| FR167653 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM | |

| SB203580 | 300 - 500 nM | - | - | - | |

| SB202190 | 50 nM | 100 nM | - | - | |

| Pamapimod (R-1503) | 14 nM | 480 nM | No activity | No activity | |

| Ralimetinib (LY2228820) | 7 nM | - | - | - | |

| SD0006 | 16 nM | 677 nM | - | - | |

| Note: IC50 values can vary based on assay conditions. Data presented for comparative purposes. |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. The following sections describe representative protocols for key assays used to characterize the activity of FR167653.

In Vitro p38 Kinase Inhibition Assay (Representative Protocol)

This biochemical assay quantifies the ability of FR167653 to directly inhibit the enzymatic activity of purified p38 MAPK.

-

Materials:

-

Recombinant human p38α kinase

-

Kinase substrate (e.g., ATF-2 protein or a specific peptide)

-

ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP)

-

FR167653 (dissolved in DMSO, serially diluted)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)

-

96-well assay plates

-

Phosphocellulose filter mats or scintillation plates for detection

-

-

Procedure:

-

Prepare serial dilutions of FR167653 in kinase assay buffer. A typical starting concentration range for screening is 100 µM to 1 nM.

-

In a 96-well plate, add the following in order: 10 µL of diluted FR167653 or vehicle (DMSO), 20 µL of recombinant p38α kinase, and 10 µL of the kinase substrate.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (containing radiolabeled ATP).

-

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding an equal volume of phosphoric acid or another suitable stop solution.

-

Spot the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Cytokine Production Assay (LPS-Stimulated Monocytes)

This assay measures the effect of FR167653 on the production of pro-inflammatory cytokines in a physiologically relevant cellular context.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

RPMI 1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

FR167653 (dissolved in DMSO)

-

ELISA kits for human TNF-α and IL-1β

-

24-well cell culture plates

-

-

Procedure:

-

Seed monocytes/macrophages in a 24-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of FR167653 or vehicle (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group (no LPS).

-

Incubate the plates for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the cytokine being measured.

-

After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Normalize the cytokine concentrations to the LPS-stimulated vehicle control. Calculate the percent inhibition for each FR167653 concentration and determine the IC50 value from the resulting dose-response curve.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model of acute inflammation used to evaluate the anti-inflammatory efficacy of compounds like FR167653.[4]

-

Animals:

-

Male BALB/c mice or Wistar rats (6-8 weeks old).

-

-

Materials:

-

FR167653 (formulated for oral or intraperitoneal administration)

-

Lambda Carrageenan (1% w/v suspension in sterile saline)

-

Plethysmometer or digital calipers for measuring paw volume/thickness.

-

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Group animals randomly (n=6-10 per group): Vehicle control, FR167653-treated groups (e.g., 1, 10, 30 mg/kg), and a positive control group (e.g., Indomethacin 5 mg/kg).

-

Administer FR167653 or vehicle by the desired route (e.g., oral gavage) 30-60 minutes before inducing inflammation.

-

Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

-

Induce inflammation by injecting 50-100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

-

Measure the paw volume (Vt) at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the edema volume (ΔV) at each time point as Vt - V₀. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

-

Conclusion

FR167653 is a selective p38 MAPK inhibitor with demonstrated anti-inflammatory properties in a variety of preclinical models. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine synthesis, makes it a valuable tool for research in inflammatory diseases. While detailed biochemical potency data against p38 isoforms is not widely published, its efficacy in cellular and in vivo systems at defined concentrations is well-documented. The experimental protocols and data presented in this guide provide a foundational resource for scientists investigating the p38 MAPK pathway and the therapeutic potential of its inhibitors. Further studies to elucidate its precise kinase selectivity profile and pharmacokinetic/pharmacodynamic relationships are warranted to fully characterize its potential as a therapeutic agent.

References

- 1. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: A Technical Guide to a Selective p38 MAP Kinase Pathway Inhibitor

Abstract: This document provides a comprehensive technical overview of FR167653, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It is intended for researchers, scientists, and professionals in drug development. This guide details the mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction

FR167653 is a potent, orally active small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, playing a central role in regulating the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases. FR167653 has demonstrated significant anti-inflammatory effects in various preclinical models by specifically inhibiting p38 MAPK activity, thereby suppressing the synthesis of key inflammatory cytokines.[3][4] This guide consolidates the available technical information on FR167653 to serve as a resource for its scientific evaluation and potential therapeutic applications.

Mechanism of Action

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by environmental stressors and pro-inflammatory cytokines. This activation leads to the phosphorylation and activation of MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[5]

Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2. This cascade culminates in the increased transcription and translation of pro-inflammatory genes, including those for TNF-α, IL-1β, and cyclooxygenase-2 (COX-2).[4]

FR167653 exerts its anti-inflammatory effects by directly and selectively inhibiting the kinase activity of p38 MAPK. By binding to the p38 enzyme, it prevents the phosphorylation of its downstream substrates, effectively blocking the signaling cascade that leads to the synthesis of inflammatory mediators.[4] This targeted inhibition is the basis for its observed efficacy in reducing inflammation in various preclinical models.[3]

Data Presentation: Quantitative Analysis

While specific biochemical IC50 or Ki values for FR167653 against p38 MAPK isoforms are not prominently available in the reviewed public literature, its potent biological effects have been quantified in numerous cell-based and in vivo studies. The tables below summarize these dose-dependent effects and provide context by comparing the potency of other known p38 MAPK inhibitors.

Table 1: In Vivo Efficacy of FR167653 in Preclinical Models

| Model System | Species | FR167653 Dose | Parameter Measured | Result | Reference |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Leukocyte Adhesion | Dose-dependent reduction | [3] |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Sinusoidal Perfusion | Dose-dependent restoration | [3] |

| LPS-Induced Endotoxemia | Mouse | 1 and 10 mg/kg, i.v. | Serum TNF-α & IL-1β | Significant reduction vs. vehicle | [3] |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | p38 MAPK Activity | Attenuated from 7.2-fold to 2.1-fold increase vs. control | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | Mean Pulmonary Artery Pressure | Reduced to 24.7 mmHg vs. 36.5 mmHg in control group | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | TNF-α mRNA | Reduced to 1.18-fold vs. 3.05-fold increase in control group | |

| Monocrotaline-Induced Pulmonary Hypertension | Rat | 2 mg/kg/day | IL-1β mRNA | Reduced to 2.2-fold vs. 4.4-fold increase in control group | |

| Chronic Allograft Nephropathy | Rat | 30 mg/kg/day, s.c. | p38 MAPK Expression | Markedly reduced | |

| Ischemia/Reperfusion Injury | Rat | 0.1 mg/kg/hour, i.v. | Phosphorylated p38 MAPK | Markedly attenuated expression | [2] |

Table 2: Comparative IC50 Values of Common p38 MAPK Inhibitors (for context)

| Inhibitor | p38α (IC50) | p38β (IC50) | p38γ (IC50) | p38δ (IC50) | Reference |

| FR167653 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM | |

| SB203580 | 300 - 500 nM | - | - | - | |

| SB202190 | 50 nM | 100 nM | - | - | |

| Pamapimod (R-1503) | 14 nM | 480 nM | No activity | No activity | |

| Ralimetinib (LY2228820) | 7 nM | - | - | - | |

| SD0006 | 16 nM | 677 nM | - | - | |

| Note: IC50 values can vary based on assay conditions. Data presented for comparative purposes. |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. The following sections describe representative protocols for key assays used to characterize the activity of FR167653.

In Vitro p38 Kinase Inhibition Assay (Representative Protocol)

This biochemical assay quantifies the ability of FR167653 to directly inhibit the enzymatic activity of purified p38 MAPK.

-

Materials:

-

Recombinant human p38α kinase

-

Kinase substrate (e.g., ATF-2 protein or a specific peptide)

-

ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP)

-

FR167653 (dissolved in DMSO, serially diluted)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)

-

96-well assay plates

-

Phosphocellulose filter mats or scintillation plates for detection

-

-

Procedure:

-

Prepare serial dilutions of FR167653 in kinase assay buffer. A typical starting concentration range for screening is 100 µM to 1 nM.

-

In a 96-well plate, add the following in order: 10 µL of diluted FR167653 or vehicle (DMSO), 20 µL of recombinant p38α kinase, and 10 µL of the kinase substrate.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (containing radiolabeled ATP).

-

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding an equal volume of phosphoric acid or another suitable stop solution.

-

Spot the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Cytokine Production Assay (LPS-Stimulated Monocytes)

This assay measures the effect of FR167653 on the production of pro-inflammatory cytokines in a physiologically relevant cellular context.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

RPMI 1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

FR167653 (dissolved in DMSO)

-

ELISA kits for human TNF-α and IL-1β

-

24-well cell culture plates

-

-

Procedure:

-

Seed monocytes/macrophages in a 24-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of FR167653 or vehicle (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group (no LPS).

-

Incubate the plates for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time depends on the cytokine being measured.

-

After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Normalize the cytokine concentrations to the LPS-stimulated vehicle control. Calculate the percent inhibition for each FR167653 concentration and determine the IC50 value from the resulting dose-response curve.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model of acute inflammation used to evaluate the anti-inflammatory efficacy of compounds like FR167653.[4]

-

Animals:

-

Male BALB/c mice or Wistar rats (6-8 weeks old).

-

-

Materials:

-

FR167653 (formulated for oral or intraperitoneal administration)

-

Lambda Carrageenan (1% w/v suspension in sterile saline)

-

Plethysmometer or digital calipers for measuring paw volume/thickness.

-

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Group animals randomly (n=6-10 per group): Vehicle control, FR167653-treated groups (e.g., 1, 10, 30 mg/kg), and a positive control group (e.g., Indomethacin 5 mg/kg).

-

Administer FR167653 or vehicle by the desired route (e.g., oral gavage) 30-60 minutes before inducing inflammation.

-

Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

-

Induce inflammation by injecting 50-100 µL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

-

Measure the paw volume (Vt) at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the edema volume (ΔV) at each time point as Vt - V₀. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

-

Conclusion

FR167653 is a selective p38 MAPK inhibitor with demonstrated anti-inflammatory properties in a variety of preclinical models. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine synthesis, makes it a valuable tool for research in inflammatory diseases. While detailed biochemical potency data against p38 isoforms is not widely published, its efficacy in cellular and in vivo systems at defined concentrations is well-documented. The experimental protocols and data presented in this guide provide a foundational resource for scientists investigating the p38 MAPK pathway and the therapeutic potential of its inhibitors. Further studies to elucidate its precise kinase selectivity profile and pharmacokinetic/pharmacodynamic relationships are warranted to fully characterize its potential as a therapeutic agent.

References

- 1. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The p38 MAPK Inhibitor FR167653: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), demonstrating significant therapeutic potential in various inflammatory conditions. This technical guide provides a comprehensive overview of FR167653, including its full chemical name, mechanism of action, available quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.

Chemical Identity

The full chemical name of FR167653 is 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate (B86663) monohydrate .[4][5]

Table 1: Chemical and Physical Properties of FR167653

| Property | Value |

| Molecular Formula | C₂₄H₂₀FN₅O₂ · H₂SO₄ · H₂O |

| Molecular Weight | 525.5 g/mol |

| Appearance | Solid |

| Class | Pyrazolotriazine derivative |

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK signaling pathway. This pathway is a crucial mediator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like lipopolysaccharide (LPS).

The p38 MAPK cascade is a multi-tiered system. Upon stimulation, a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors. This phosphorylation cascade ultimately leads to the increased expression of genes involved in inflammation and immune responses.

FR167653 acts as a specific inhibitor of p38 MAPK, thereby blocking this entire downstream signaling cascade. This inhibition leads to a marked reduction in the production and release of key pro-inflammatory cytokines, TNF-α and IL-1β, which are major contributors to the pathogenesis of numerous inflammatory diseases.[6]

Figure 1: p38 MAPK Signaling Pathway and Inhibition by FR167653.

Quantitative Data

While several studies have demonstrated the dose-dependent inhibitory effects of FR167653, specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values from in vitro kinase assays are not consistently reported in the public domain. The available data primarily focuses on the in vivo efficacy of the compound in various animal models.

Table 2: Summary of In Vivo Efficacy of FR167653

| Animal Model | Condition | Dosage | Observed Effect | Reference |

| Rats | Acetic acid-induced colitis | 1.5 and 2.5 mg/kg (subcutaneous) | Amelioration of colonic lesions, dose-dependent decrease in colonic mucosal TNF-α and IL-1β | [6] |

| Rabbits | Endotoxin-induced shock | 0.10-0.32 mg/kg/h | Attenuation of hypotensive response and inhibition of plasma IL-1 and TNF-α levels | [7] |

| Mice | Lipopolysaccharide-induced hepatic microvascular dysfunction | 1 and 10 mg/kg (intravenous) | Reduction in leukocyte adhesion and restoration of sinusoidal perfusion in a dose-dependent manner | [8] |

| Rats | Monocrotaline-induced pulmonary hypertension | 2 mg/kg/day | Attenuation of p38 MAPK activity and reduction in inflammatory cytokine expression | |

| Rats | Chronic allograft nephropathy | 30 mg/kg/day (subcutaneous) | Prevention of morphological features of CAN and reduction in p38 MAPK expression | [9] |

| Mice | Nonobese diabetic (NOD) | 0.08% in diet (oral) | Prevention of diabetes development by inhibiting Th1 immunity | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of FR167653 and other p38 MAPK inhibitors.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory potential of compounds like FR167653.

Materials:

-

Recombinant active p38 MAPK enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., ATF-2)

-

FR167653 or other test compounds

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Compound Preparation: Prepare a serial dilution of FR167653 in DMSO. A typical concentration range for IC₅₀ determination is from 100 µM to 0.1 nM.

-

Assay Plate Setup: Add 1 µL of the diluted FR167653 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Enzyme Addition: Add 24 µL of a pre-diluted p38 MAPK solution in kinase assay buffer to each well.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of a substrate/ATP mixture (containing the final desired concentrations of ATF-2 and ATP) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of FR167653 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2: General workflow for an in vitro p38 MAPK kinase assay.

Cell-Based Assay for Inhibition of TNF-α Production

This assay measures the ability of FR167653 to inhibit the production and release of TNF-α from cells, typically monocytes or macrophages, stimulated with LPS.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

FR167653 or other test compounds

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed the cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and allow them to adhere overnight if using adherent cells.

-

Compound Treatment: Pre-treat the cells with various concentrations of FR167653 or DMSO (vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a non-stimulated control (vehicle only).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4-6 hours).

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of FR167653 compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Figure 3: Workflow for a cell-based TNF-α release assay.

Conclusion

FR167653 is a well-characterized inhibitor of p38 MAPK with demonstrated efficacy in a range of preclinical models of inflammatory diseases. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent. This technical guide provides essential information for researchers and drug development professionals working with FR167653 and other p38 MAPK inhibitors, offering a foundation for further investigation and development. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to translate its preclinical efficacy into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The p38 MAPK Inhibitor FR167653: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), demonstrating significant therapeutic potential in various inflammatory conditions. This technical guide provides a comprehensive overview of FR167653, including its full chemical name, mechanism of action, available quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.

Chemical Identity

The full chemical name of FR167653 is 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate .[4][5]

Table 1: Chemical and Physical Properties of FR167653

| Property | Value |

| Molecular Formula | C₂₄H₂₀FN₅O₂ · H₂SO₄ · H₂O |

| Molecular Weight | 525.5 g/mol |

| Appearance | Solid |

| Class | Pyrazolotriazine derivative |

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK signaling pathway. This pathway is a crucial mediator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like lipopolysaccharide (LPS).

The p38 MAPK cascade is a multi-tiered system. Upon stimulation, a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors. This phosphorylation cascade ultimately leads to the increased expression of genes involved in inflammation and immune responses.

FR167653 acts as a specific inhibitor of p38 MAPK, thereby blocking this entire downstream signaling cascade. This inhibition leads to a marked reduction in the production and release of key pro-inflammatory cytokines, TNF-α and IL-1β, which are major contributors to the pathogenesis of numerous inflammatory diseases.[6]

Figure 1: p38 MAPK Signaling Pathway and Inhibition by FR167653.

Quantitative Data

While several studies have demonstrated the dose-dependent inhibitory effects of FR167653, specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values from in vitro kinase assays are not consistently reported in the public domain. The available data primarily focuses on the in vivo efficacy of the compound in various animal models.

Table 2: Summary of In Vivo Efficacy of FR167653

| Animal Model | Condition | Dosage | Observed Effect | Reference |

| Rats | Acetic acid-induced colitis | 1.5 and 2.5 mg/kg (subcutaneous) | Amelioration of colonic lesions, dose-dependent decrease in colonic mucosal TNF-α and IL-1β | [6] |

| Rabbits | Endotoxin-induced shock | 0.10-0.32 mg/kg/h | Attenuation of hypotensive response and inhibition of plasma IL-1 and TNF-α levels | [7] |

| Mice | Lipopolysaccharide-induced hepatic microvascular dysfunction | 1 and 10 mg/kg (intravenous) | Reduction in leukocyte adhesion and restoration of sinusoidal perfusion in a dose-dependent manner | [8] |

| Rats | Monocrotaline-induced pulmonary hypertension | 2 mg/kg/day | Attenuation of p38 MAPK activity and reduction in inflammatory cytokine expression | |

| Rats | Chronic allograft nephropathy | 30 mg/kg/day (subcutaneous) | Prevention of morphological features of CAN and reduction in p38 MAPK expression | [9] |

| Mice | Nonobese diabetic (NOD) | 0.08% in diet (oral) | Prevention of diabetes development by inhibiting Th1 immunity | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of FR167653 and other p38 MAPK inhibitors.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory potential of compounds like FR167653.

Materials:

-

Recombinant active p38 MAPK enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., ATF-2)

-

FR167653 or other test compounds

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Compound Preparation: Prepare a serial dilution of FR167653 in DMSO. A typical concentration range for IC₅₀ determination is from 100 µM to 0.1 nM.

-

Assay Plate Setup: Add 1 µL of the diluted FR167653 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Enzyme Addition: Add 24 µL of a pre-diluted p38 MAPK solution in kinase assay buffer to each well.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of a substrate/ATP mixture (containing the final desired concentrations of ATF-2 and ATP) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of FR167653 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2: General workflow for an in vitro p38 MAPK kinase assay.

Cell-Based Assay for Inhibition of TNF-α Production

This assay measures the ability of FR167653 to inhibit the production and release of TNF-α from cells, typically monocytes or macrophages, stimulated with LPS.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

FR167653 or other test compounds

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed the cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and allow them to adhere overnight if using adherent cells.

-

Compound Treatment: Pre-treat the cells with various concentrations of FR167653 or DMSO (vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a non-stimulated control (vehicle only).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4-6 hours).

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of FR167653 compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Figure 3: Workflow for a cell-based TNF-α release assay.

Conclusion

FR167653 is a well-characterized inhibitor of p38 MAPK with demonstrated efficacy in a range of preclinical models of inflammatory diseases. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent. This technical guide provides essential information for researchers and drug development professionals working with FR167653 and other p38 MAPK inhibitors, offering a foundation for further investigation and development. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to translate its preclinical efficacy into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: A Technical Guide to its Inhibitory Effects on TNF-α and IL-1β Production

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of FR167653, a potent small molecule inhibitor, and its effects on the production of two key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). FR167653 has been identified as a dual inhibitor of these cytokines, primarily through its targeted suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This guide details the mechanism of action, summarizes quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

The production of TNF-α and IL-1β is tightly regulated by intracellular signaling cascades. A critical pathway in this process is the p38 MAPK pathway.[5][6] External inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK.[5][7] Activated p38 MAPK then phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and IL-1β genes.[8][9] FR167653 exerts its anti-inflammatory effects by specifically inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade and suppressing the synthesis of these potent cytokines.[1][7]

Caption: p38 MAPK signaling pathway for cytokine production and the inhibitory action of FR167653.

In Vitro Efficacy of FR167653

FR167653 has demonstrated potent inhibition of TNF-α and IL-1β production in various cell-based assays. Studies predominantly utilize human or rodent monocytes and macrophages stimulated with LPS to mimic an inflammatory response.

Table 1: Summary of In Vitro Inhibition of TNF-α and IL-1β by FR167653

| Cell Type | Stimulant | Cytokine Inhibited | Key Findings | Reference |

| Human Peripheral Blood Monocytes | LPS | TNF-α, IL-1β | FR167653 inhibited the production of both cytokines. The suppression was greater in monocytes than in alveolar macrophages. | [10] |

| Human Alveolar Macrophages | LPS | TNF-α, IL-1β | Attenuated the LPS induction of cyclooxygenase-2 (COX-2) expression, leading to reduced PGE2 synthesis. | [10] |

| Rat Kupffer Cells (KCs) | LPS | TNF-α, IL-1β | Significantly inhibited the production and mRNA expression of TNF-α and IL-1β. | [11] |

A typical in vitro experiment to assess the efficacy of FR167653 involves isolating primary cells or using a cell line, pre-treating with the compound, stimulating with an inflammatory agent, and then quantifying the cytokine output.

Caption: Standard workflow for in vitro evaluation of FR167653's effect on cytokine production.

In Vivo Efficacy of FR167653

The anti-inflammatory activity of FR167653 has been confirmed in several animal models of inflammation and shock. Administration of the compound leads to a significant reduction in systemic levels of TNF-α and IL-1β, resulting in improved outcomes.

Table 2: Summary of In Vivo Inhibition of TNF-α and IL-1β by FR167653

| Animal Model | Inflammatory Challenge | Dosing Regimen (FR167653) | Key Findings on Cytokines | Therapeutic Outcome | Reference |

| Rabbit Endotoxin (B1171834) Shock | Lipopolysaccharide (LPS) | 0.10-0.32 mg/kg/h (infusion) | Inhibited increases in plasma TNF-α and IL-1 levels. | Attenuated hypotension, reduced mortality from 93% to 47%, and lessened renal damage. | [4] |

| Rat Acute Colitis | Acetic Acid | 1.5 and 2.5 mg/kg per 6h (subcutaneous) | Dose-dependently decreased colonic mucosal and serum levels of TNF-α and IL-1β. | Ameliorated macroscopic colonic lesions. | [3] |

| Mouse Liver Injury | LPS | 1 and 10 mg/kg (i.v.) at 0 and 2h post-LPS | Significantly lowered serum levels of TNF-α and IL-1β. | Prevented hepatic microcirculatory dysfunction and reduced leukocyte adhesion. | [2] |

| Rat Lung Injury | LPS | 0.2 mg/kg/h (infusion) | Decreased serum TNF-α and IL-1β concentrations. | Attenuated pulmonary neutrophil accumulation, lung edema, and lethality. | [7] |

| Rat Intestinal Transplant | Ischemia-Reperfusion | 0.25 mg/kg/h (i.v.) for 4h | Suppressed plasma TNF-α at 12h and IL-1β at 1h post-reperfusion. | Improved 48h survival and reduced remote organ (kidney) injury. | [12] |

In vivo studies typically involve inducing an inflammatory state in an animal model, administering FR167653, and then collecting biological samples to measure cytokine levels and assess pathological changes.

Caption: General workflow for in vivo studies of FR167653 in inflammatory models.

Detailed Experimental Protocols

This section provides a more granular look at the methodologies commonly employed in studies investigating FR167653.

-

Human Peripheral Blood Monocytes (PBMCs): Monocytes are typically isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation. The isolated cells are then cultured in appropriate media such as RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.

-

Kupffer Cells (KCs): Rat KCs, the resident macrophages of the liver, are isolated by a multi-step enzymatic perfusion process involving collagenase and pronase, followed by purification via density gradient separation.[11]

-

THP-1 Cell Line: The human monocytic cell line THP-1 is a common model. The cells are cultured in RPMI-1640 and can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[13]

-

Lipopolysaccharide (LPS): LPS, a component of the outer membrane of Gram-negative bacteria, is the most common stimulant used to induce an inflammatory response and the production of TNF-α and IL-1β in vitro and in vivo.[2][7][10][11] Doses vary depending on the model, from ng/mL in cell culture to mg/kg in animal studies.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of TNF-α and IL-1β in cell culture supernatants or animal serum/plasma is almost universally measured using commercially available ELISA kits.[2][11][14] This method provides a highly sensitive and specific quantification of the target cytokines. The general procedure involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then measuring the enzymatic reaction, which is proportional to the amount of cytokine present.

-

Western Blotting: To confirm the mechanism of action, researchers assess the phosphorylation state of p38 MAPK. Cells or tissues are lysed, and proteins are separated by SDS-PAGE. Specific antibodies against both total p38 and phosphorylated p38 (p-p38) are used to detect the proteins. Inhibition of p38 MAPK by FR167653 is demonstrated by a decrease in the p-p38 signal in treated samples compared to stimulated controls.[7]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To determine if FR167653 affects the transcription of cytokine genes, mRNA levels are quantified. Total RNA is extracted from cells, reverse transcribed into cDNA, and then the specific cDNA for TNF-α and IL-1β is amplified and quantified using real-time PCR. A reduction in cytokine mRNA levels in FR167653-treated groups indicates transcriptional or post-transcriptional regulation.[11]

Conclusion

FR167653 is a well-characterized inhibitor of TNF-α and IL-1β production. Its efficacy stems from the targeted inhibition of the p38 MAPK signaling pathway, a critical node in the inflammatory response. Both in vitro and in vivo studies consistently demonstrate its ability to potently suppress these key pro-inflammatory cytokines across a range of cell types and disease models. The data strongly support its therapeutic potential for treating inflammatory conditions characterized by the overproduction of TNF-α and IL-1β, such as septic shock, inflammatory bowel disease, and ischemia-reperfusion injury.[2][3][4][12] The detailed protocols and established workflows provide a solid foundation for further research and development in this area.

References

- 1. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of FR167653, a novel inhibitor of tumor necrosis factor-alpha and interleukin-1beta synthesis on lipopolysaccharide-induced hepatic microvascular dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Role of p38MAPK signal transduction pathway in Kupffer cells production of TNF-alpha and IL-1beta in severely burned rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAP kinase regulates TNF alpha-, IL-1 alpha- and PAF-induced RANTES and GM-CSF production by human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a dual inhibitor of tumor necrosis factor-alpha and interleukin-1 on lipopolysaccharide-induced lung injury in rats: involvement of the p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms. | Semantic Scholar [semanticscholar.org]

- 9. MKK3/6-p38 MAPK signaling is required for IL-1beta and TNF-alpha-induced RANKL expression in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect and mechanisms of FR167653, a dual inhibitor of TNF-alpha and IL-1, on BCG plus LPS induced-liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcription profiles of LPS-stimulated THP-1 monocytes and macrophages: a tool to study inflammation modulating effects of food-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.7. Assay of TNF-α, IL-1β, and IL-6 in Mesenteric Lymph and Blood [bio-protocol.org]

FR167653: A Technical Guide to its Inhibitory Effects on TNF-α and IL-1β Production

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of FR167653, a potent small molecule inhibitor, and its effects on the production of two key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). FR167653 has been identified as a dual inhibitor of these cytokines, primarily through its targeted suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This guide details the mechanism of action, summarizes quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

The production of TNF-α and IL-1β is tightly regulated by intracellular signaling cascades. A critical pathway in this process is the p38 MAPK pathway.[5][6] External inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK.[5][7] Activated p38 MAPK then phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and IL-1β genes.[8][9] FR167653 exerts its anti-inflammatory effects by specifically inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade and suppressing the synthesis of these potent cytokines.[1][7]

Caption: p38 MAPK signaling pathway for cytokine production and the inhibitory action of FR167653.

In Vitro Efficacy of FR167653

FR167653 has demonstrated potent inhibition of TNF-α and IL-1β production in various cell-based assays. Studies predominantly utilize human or rodent monocytes and macrophages stimulated with LPS to mimic an inflammatory response.

Table 1: Summary of In Vitro Inhibition of TNF-α and IL-1β by FR167653

| Cell Type | Stimulant | Cytokine Inhibited | Key Findings | Reference |

| Human Peripheral Blood Monocytes | LPS | TNF-α, IL-1β | FR167653 inhibited the production of both cytokines. The suppression was greater in monocytes than in alveolar macrophages. | [10] |

| Human Alveolar Macrophages | LPS | TNF-α, IL-1β | Attenuated the LPS induction of cyclooxygenase-2 (COX-2) expression, leading to reduced PGE2 synthesis. | [10] |

| Rat Kupffer Cells (KCs) | LPS | TNF-α, IL-1β | Significantly inhibited the production and mRNA expression of TNF-α and IL-1β. | [11] |

A typical in vitro experiment to assess the efficacy of FR167653 involves isolating primary cells or using a cell line, pre-treating with the compound, stimulating with an inflammatory agent, and then quantifying the cytokine output.

Caption: Standard workflow for in vitro evaluation of FR167653's effect on cytokine production.

In Vivo Efficacy of FR167653

The anti-inflammatory activity of FR167653 has been confirmed in several animal models of inflammation and shock. Administration of the compound leads to a significant reduction in systemic levels of TNF-α and IL-1β, resulting in improved outcomes.

Table 2: Summary of In Vivo Inhibition of TNF-α and IL-1β by FR167653

| Animal Model | Inflammatory Challenge | Dosing Regimen (FR167653) | Key Findings on Cytokines | Therapeutic Outcome | Reference |

| Rabbit Endotoxin Shock | Lipopolysaccharide (LPS) | 0.10-0.32 mg/kg/h (infusion) | Inhibited increases in plasma TNF-α and IL-1 levels. | Attenuated hypotension, reduced mortality from 93% to 47%, and lessened renal damage. | [4] |

| Rat Acute Colitis | Acetic Acid | 1.5 and 2.5 mg/kg per 6h (subcutaneous) | Dose-dependently decreased colonic mucosal and serum levels of TNF-α and IL-1β. | Ameliorated macroscopic colonic lesions. | [3] |

| Mouse Liver Injury | LPS | 1 and 10 mg/kg (i.v.) at 0 and 2h post-LPS | Significantly lowered serum levels of TNF-α and IL-1β. | Prevented hepatic microcirculatory dysfunction and reduced leukocyte adhesion. | [2] |

| Rat Lung Injury | LPS | 0.2 mg/kg/h (infusion) | Decreased serum TNF-α and IL-1β concentrations. | Attenuated pulmonary neutrophil accumulation, lung edema, and lethality. | [7] |